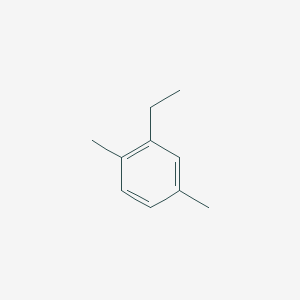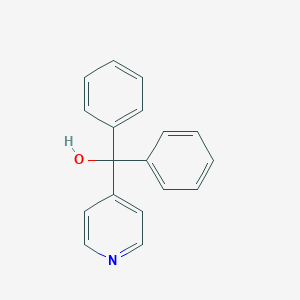
alpha-(4-Pyridyl)benzhydrol
概要
説明
Alpha-(4-Pyridyl)benzhydrol is a compound that can be associated with the chemistry of alpha-pyridil derivatives. The literature suggests that alpha-pyridil, when subjected to base-catalyzed reactions, undergoes rearrangement to form related compounds, which may include this compound as a potential derivative or related structure .
Synthesis Analysis
The synthesis of compounds related to this compound involves the rearrangement of alpha-pyridil under certain conditions. For instance, alpha-pyridil undergoes the benzilic acid rearrangement to form alpha-pyridilic acid salt, which then decarboxylates to form alpha-dipyridyl carbinol . This suggests that the synthesis of this compound could involve similar rearrangement reactions, although the specific synthesis pathway for this compound is not detailed in the provided papers.
Molecular Structure Analysis
While the exact molecular structure of this compound is not described in the provided papers, the structure of related compounds such as alpha-dipyridyl carbinol has been investigated. These studies have shown that the acid-catalyzed rearrangement of alpha-pyridil leads to products that do not react as typical carboxylic acids, indicating a unique structural aspect to these molecules .
Chemical Reactions Analysis
The chemical reactions involving alpha-pyridil derivatives are complex and can be influenced by the reaction conditions. For example, the acid-catalyzed rearrangement of alpha-pyridil is reversible and can occur in the absence of water, which contradicts the previously suggested mechanisms . This indicates that this compound, if it follows similar reaction pathways, may also exhibit unique reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of structurally related compounds, such as their ability to undergo cyclization reactions to form pyridinones or pyranones, suggest that this compound may also exhibit interesting reactivity and physical characteristics . The formation of 2,3-dihydro-4-pyridinones from alpha,beta-unsaturated 1,3-diketones, for example, indicates that the presence of a pyridyl group can influence the cyclization process and the stability of the resulting compounds .
科学的研究の応用
Antiimplantation Agents
α-(4-Pyridyl)benzhydrols have been synthesized and tested for their antiimplantation activity in rats. These compounds demonstrated moderate activity in this regard, indicating potential applications in reproductive health research (Nagarajan, Talwalker, Shah, & Shenoy, 1985).
Structural Role in Silver Polymer
α-(4-Pyridyl)benzhydrol plays a crucial structural role in non-covalent silver polymers. Its incorporation into these structures demonstrates the importance of this compound in designing mixed organic/inorganic materials (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).
Supramolecular Tectons
In the field of supramolecular chemistry, α-(4-Pyridyl)benzhydrol is used to synthesize complexes that help in understanding the role of anions in the structure of "wheel-and-axle" silver complexes. This has implications for the study of coordination bonds and non-covalent interactions (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).
Dehydrogenation of Aromatic Molecules
This compound is identified as a product in the dehydrogenation of pyridine molecules on copper surfaces. This research is crucial in understanding the chemical processes at the molecular level, especially in the context of surface science and catalysis (Lesnard, Bocquet, & Lorente, 2007).
Synthesis of Dihydropyrimidinyl and Pyridyl Alpha-amino Acids
α-(4-Pyridyl)benzhydrol is utilized in novel strategies for synthesizing heterocyclic alpha-amino acids, contributing significantly to the field of medicinal chemistry and drug development (Dondoni, Massi, Minghini, Sabbatini, & Bertolasi, 2003).
Coordination Polymers and Structural Transformation
Studies involving α-(4-Pyridyl)benzhydrol in the synthesis of coordination polymers have led to the discovery of various structural motifs. This research is significant in the development of new materials with potential applications in various fields, including catalysis and material science (Zaman, Udachin, Ripmeester, Smith, & zur Loye, 2005).
Safety and Hazards
Alpha-(4-Pyridyl)benzhydrol is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
作用機序
Alpha-(4-Pyridyl)benzhydrol, also known as diphenyl(pyridin-4-yl)methanol, is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . Here is an overview of its mechanism of action:
Target of Action
This compound acts as a ligand, primarily targeting zinc halides and silver trifluoromethanesulfonate . These targets play crucial roles in various biochemical reactions.
Mode of Action
The compound interacts with its targets by forming complexes. Specifically, it reacts with zinc halides to form the complexes [Zn(LOH)2X2] (X = Cl; X = Br; X = I). It also reacts with Ag(CF3SO3) to form a mixed organic/inorganic analogue of wheel-and-axle diol complex [Ag(LOH)2(CF3SO3)(CH3CN)] .
Result of Action
Its ability to form complexes with zinc halides and silver trifluoromethanesulfonate suggests that it may influence the activities of these metal ions in biological systems .
生化学分析
Biochemical Properties
Alpha-(4-Pyridyl)benzhydrol acts as a ligand and interacts with various enzymes, proteins, and other biomolecules. It forms complexes with zinc halides, such as [Zn(LOH)2X2] (X = Cl, Br, I), and reacts with silver triflate to form mixed organic/inorganic complexes . These interactions suggest that this compound can modulate the activity of metal-dependent enzymes and proteins, potentially influencing biochemical reactions involving metal ions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with proteins involved in signal transduction, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by binding to specific transcription factors or altering chromatin structure, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it can bind to metal ions and form complexes that modulate enzyme activity. For instance, its interaction with zinc halides can influence the catalytic activity of zinc-dependent enzymes. Additionally, this compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to changes in their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rate can influence its efficacy and potency in biochemical assays. Long-term exposure to this compound may result in cumulative effects on cellular functions, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects and dose-response relationships should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a substrate or inhibitor of specific enzymes, influencing metabolic flux and metabolite levels. For example, its interaction with zinc-dependent enzymes can affect the metabolism of zinc-containing compounds. Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further modulate biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, this compound may bind to transport proteins that facilitate its uptake into cells or its distribution to target tissues. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
diphenyl(pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLFZXYRABVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167281 | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1620-30-0 | |
| Record name | α,α-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-pyridyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-(4-Pyridyl)benzhydrol interact with Palladium(II), and what are the structural features of the resulting complexes?
A1: this compound (LOH) acts as a bidentate ligand, coordinating to Palladium(II) ions through the nitrogen atom of the 4-pyridyl ring. [] The resulting complexes adopt a slightly distorted square planar geometry around the Palladium(II) center. The -OH group of the LOH ligand plays a crucial role in the solid-state assembly of these complexes. For instance, in chloride-containing complexes, hydrogen bonding between the terminal -OH groups and guest molecules (like solvents) directs the formation of layered structures with a 1:2 host/guest ratio. [] The aromatic rings of the LOH ligands contribute to the stability of these structures through guest stacking interactions. [] Interestingly, the research highlights a "Venetian blinds" mechanism, where the complex molecules within these layers can rotate collectively during solvation and desolvation processes, demonstrating the dynamic nature of these systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-](/img/structure/B157524.png)

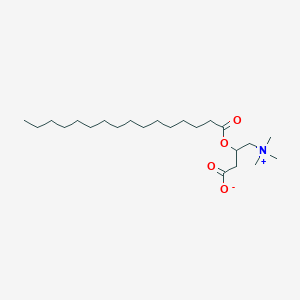

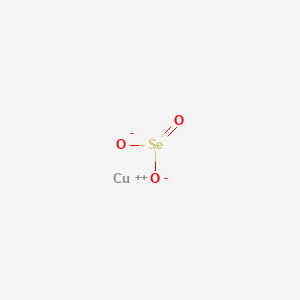
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
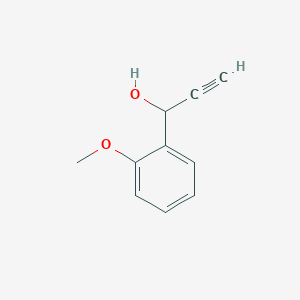
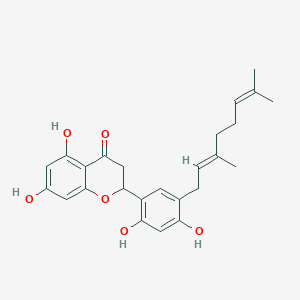
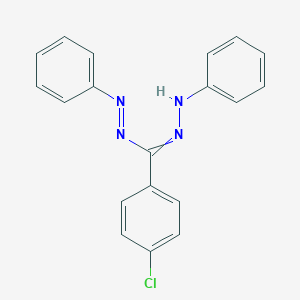
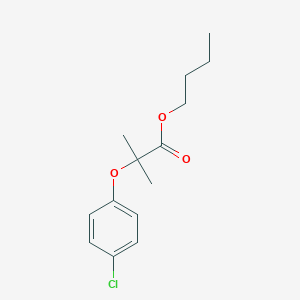
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
